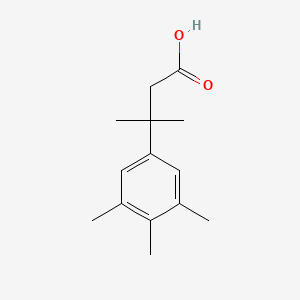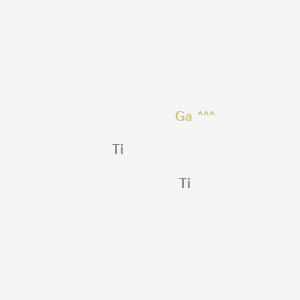
CID 78062116
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 78062116” is known as Gallium titanium (1:2). This compound is a combination of gallium and titanium in a 1:2 ratio. It has a molecular formula of GaTi2 and is known for its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Gallium titanium (1:2) involves the reaction of gallium and titanium under specific conditions. One common method is to react gallium with titanium in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure the proper formation of the compound. The reaction can be represented as: [ \text{Ga} + 2\text{Ti} \rightarrow \text{GaTi}_2 ]
Industrial Production Methods
In industrial settings, the production of Gallium titanium (1:2) involves the use of advanced furnaces and controlled environments to maintain the required temperature and pressure conditions. The process may also involve the use of inert gases to prevent oxidation and ensure the purity of the final product.
化学反应分析
Types of Reactions
Gallium titanium (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of gallium and titanium.
Reduction: It can be reduced using strong reducing agents to yield pure gallium and titanium.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metals or metal salts in a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and titanium dioxide (TiO2).
Reduction: Pure gallium and titanium.
Substitution: New metal alloys or intermetallic compounds.
科学研究应用
Gallium titanium (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Studied for its potential use in medical devices and implants due to its biocompatibility and strength.
Industry: Used in the production of high-strength alloys and materials for aerospace and automotive industries.
作用机制
The mechanism by which Gallium titanium (1:2) exerts its effects is primarily through its interaction with other elements and compounds. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Gallium aluminum (12): Similar in structure but involves aluminum instead of titanium.
Gallium iron (12): Involves iron and has different properties and applications.
Gallium nickel (12): Involves nickel and is used in different industrial applications.
Uniqueness
Gallium titanium (1:2) is unique due to its combination of gallium and titanium, which imparts specific properties such as high strength, biocompatibility, and catalytic activity. These properties make it suitable for a wide range of applications, from industrial to biomedical fields.
属性
分子式 |
GaTi2 |
|---|---|
分子量 |
165.46 g/mol |
InChI |
InChI=1S/Ga.2Ti |
InChI 键 |
ZNGJAMBSCFMEPX-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ga] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)



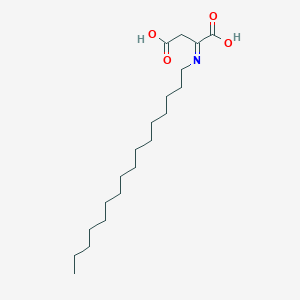

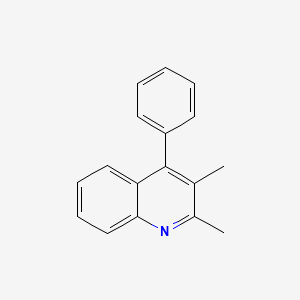

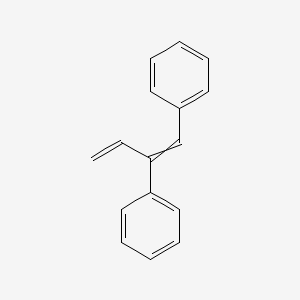
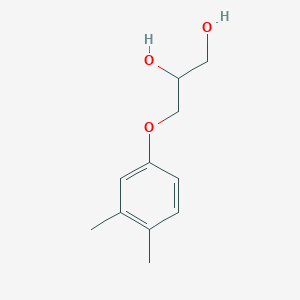
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
